molecular formula C4H3BrN2O2 B037259 5-Bromo-1H-pyrazole-3-carboxylic acid CAS No. 1328893-16-8

5-Bromo-1H-pyrazole-3-carboxylic acid

Cat. No. B037259
M. Wt: 190.98 g/mol
InChI Key: OOKGNGYUNBYGEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to “5-Bromo-1H-pyrazole-3-carboxylic acid,” involves novel and efficient routes. For instance, Bobko et al. (2012) presented a simple and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the versatility in synthesizing pyrazole derivatives (Bobko, Kaura, Evans, & Su, 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined through various spectroscopic methods. Studies such as those by Tamer et al. (2015) provide detailed insights into the structural and spectroscopic evaluations, highlighting the importance of hydrogen bond interactions in stabilizing the crystal packing of pyrazole compounds (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Scientific Research Applications

Heterocyclic Compound Significance

5-Bromo-1H-pyrazole-3-carboxylic acid falls within the realm of heterocyclic compounds, which are fundamental to the synthesis of various biologically active compounds in organic chemistry. These compounds, including pyrazole carboxylic acid derivatives, showcase a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of pyrazole carboxylic acid derivatives and their biological applications are pivotal, providing significant scaffolds in heterocyclic compounds due to their biological activities. This mini-review focuses on an overview synthesis of these derivatives and their biological applications, summarizing various synthetic methods and biological activities in detail, and serving as a guide for scientists in medicinal chemistry (Cetin, 2020).

Organometallic Chemistry of Pyrazole Derivatives

The study of hydridotris(pyrazolyl)borato complexes of Group 5 metals, including vanadium, niobium, and tantalum, reveals their significant role in modeling interactions within metalloproteins and in organometallic chemistry. This review highlights the physico-chemical properties of these complexes, with a focus on their applications in modeling vanadium-histidine interactions in metalloproteins such as bromoperoxidase and exploring the organometallic chemistry of niobium and tantalum complexes. The advances in the chemistry of these complexes underline the potential for a rich organometallic chemistry within this domain (Etienne, 1996).

Therapeutic Applications of Pyrazoline Derivatives

Pyrazolines, recognized for their diverse biological properties, have stimulated extensive research activity due to their therapeutic potential. These derivatives exhibit pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazoline derivatives also show promise as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, and antidiabetic agents, among others. The therapeutic applications of pyrazoline derivatives, based on recent patent literature, showcase their significant pharmacological effects and highlight new aspects for further exploration and research in this field (Shaaban et al., 2012).

Safety And Hazards

Users should avoid breathing mist, gas or vapours of “5-Bromo-1H-pyrazole-3-carboxylic acid”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-bromo-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKGNGYUNBYGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611418
Record name 5-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrazole-3-carboxylic acid

CAS RN

1328893-16-8
Record name 5-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrazole-3-carboxylic acid
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